molecular formula C11H9ClFNO B8778476 (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol CAS No. 1065481-25-5

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol

Cat. No.: B8778476
CAS No.: 1065481-25-5
M. Wt: 225.64 g/mol
InChI Key: JBRURSIBROVKPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is a chemical compound with the molecular formula C11H9ClFNO It is a derivative of quinoline, a heterocyclic aromatic organic compound

Properties

CAS No.

1065481-25-5

Molecular Formula

C11H9ClFNO

Molecular Weight

225.64 g/mol

IUPAC Name

1-(2-chloro-8-fluoroquinolin-3-yl)ethanol

InChI

InChI=1S/C11H9ClFNO/c1-6(15)8-5-7-3-2-4-9(13)10(7)14-11(8)12/h2-6,15H,1H3

InChI Key

JBRURSIBROVKPT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=C2C(=C1)C=CC=C2F)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol typically involves the reaction of 2-chloro-8-fluoroquinoline with an appropriate alcohol under specific conditions. One common method involves the use of ethanol as the alcohol source, with a catalyst such as a strong acid or base to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroquinolin-3-yl)ethanol
  • 1-(8-Fluoroquinolin-3-yl)ethanol
  • 1-(2-Chloro-8-methylquinolin-3-yl)ethanol

Uniqueness

(R)-1-(2-Chloro-8-fluoroquinolin-3-yl)ethanol is unique due to the presence of both chloro and fluoro substituents on the quinoline ring. This combination of substituents can enhance the compound’s biological activity and chemical reactivity compared to similar compounds with only one substituent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.